

Tebufenpyrad toxicity LD50 values

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Compound Focus: Tebufenpyrad

CAS No.: 119168-77-3

Cat. No.: S544821

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Mammalian Toxicity (LD50)

The following table summarizes the acute oral and dermal LD50 values for **tebufenpyrad** in laboratory mammals, which indicate its toxicity following a single exposure [1].

Species	Sex	Route of Exposure	LD50 Value	Toxicity Category
Rat	Male	Oral	595 mg/kg	Moderate Toxicity
Rat	Female	Oral	997 mg/kg	Moderate Toxicity
Mouse	Male	Oral	224 mg/kg	Moderate Toxicity
Mouse	Female	Oral	210 mg/kg	Moderate Toxicity
Rat	Not Specified	Dermal	>2000 mg/kg	Low Toxicity

Aquatic Toxicity

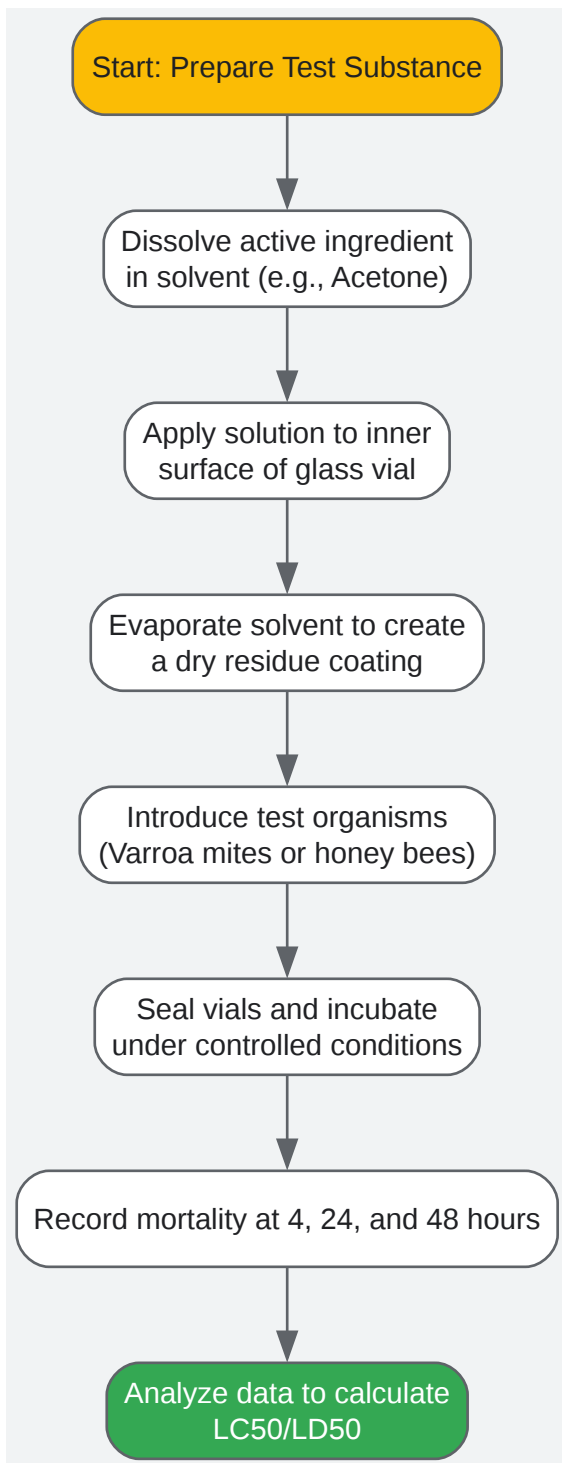
Research on early life stages of European sea bass (*Dicentrarchus labrax*) demonstrates that **tebufenpyrad** is both toxic and teratogenic to aquatic organisms [2].

Life Stage	Endpoint	Value (ppm)
Embryo	LC50 (96-hour)	43.96 ppm
Larvae	LC50 (96-hour)	25.67 ppm

The study observed malformations including **pericardial edema, yolk sac edema, and spinal deformities** (lordosis, kyphosis), with the rate of malformations increasing with concentration [2].

Experimental Protocols for Toxicity Assessment

The following diagram and table outline a standard laboratory bioassay method used to evaluate the contact toxicity of pesticides to mites and bees, as applied in recent research [3].



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Experimental workflow for contact toxicity bioassay.

Step	Protocol Detail	Description & Purpose
1. Preparation	Test Compound Dilution	Active ingredients are dissolved in a solvent like acetone to create a stock solution, which is then serially diluted to test different concentrations [3].
2. Exposure	Surface Contact (Glass Vial Bioassay)	The inner surface of glass vials is coated with the test solution. The solvent is allowed to evaporate, leaving a dry residue. Adult mites or bees are then introduced into the vials [3].
3. Control Groups	Solvent & Reference Controls	Vials treated with solvent alone (e.g., acetone) serve as a negative control. A death control (e.g., a high dose of amitraz for mites) verifies test organism sensitivity [3].
4. Incubation	Environmental Conditions	Sealed vials are kept in darkness at standard laboratory temperature and humidity (e.g., 25-27°C, 60-65% RH) to prevent stress from variable conditions [3].
5. Data Collection	Mortality Assessment	Mortality is recorded at set intervals (e.g., 4, 24, and 48 hours). An organism is typically considered dead if it shows no movement after gentle prodding [3].

Mechanism of Action

Tebufenpyrad's primary mode of action is the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain [1]. This disruption halts ATP production, ultimately leading to cellular death and the death of the target pest [1].

Consequences of Exposure

- **Human Health:** Occupational exposure during manufacturing or application in greenhouses is the primary concern, with potential routes being inhalation and dermal contact [1]. Although some evidence suggests a potential link to cancer and adverse effects on dopaminergic neurons, conclusive human data is lacking [1].
- **Ecological Impact:** **Tebufenpyrad** is toxic to fish, and its use can lead to the development of resistance in target mite populations [1] [2].

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References

1. Tebufenpyrad [en.wikipedia.org]
2. Acute toxicity and teratogenicity of carbaryl (carbamates)... [pubmed.ncbi.nlm.nih.gov]
3. Evaluation of potential miticide toxicity to Varroa destructor ... [nature.com]

To cite this document: Smolecule. [Tebufenpyrad toxicity LD50 values]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544821#tebufenpyrad-toxicity-ld50-values>]

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